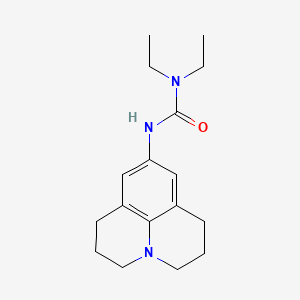
Ovatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ovatine involves several steps, typically starting with the formation of the core kaurane structure. This can be achieved through various organic synthesis techniques, including:
Condensation Reactions: The initial step often involves the condensation of carbonyl compounds with hydroxylamine (NH2OH) to form oximes.
Reduction Reactions: Subsequent reduction of the oxime to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization Reactions: The formation of the kaurane skeleton is achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production, reducing reaction times and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ovatine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different derivatives, depending on the reducing agent used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, NaBH4, and catalytic hydrogenation.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Ovatine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ovatine involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: This compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Signaling Pathways: It affects signaling pathways by interacting with receptors and transcription factors, influencing gene expression and cellular responses.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ovatine can be compared with other kaurane diterpenoids, such as:
Steviol: Known for its sweetening properties and use in the food industry.
Kaurenoic Acid: Studied for its anti-inflammatory and antimicrobial activities.
Grandifloric Acid: Investigated for its potential anticancer properties.
Uniqueness of this compound
Its diverse chemical reactivity and ability to interact with multiple molecular targets make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
68719-14-2 |
|---|---|
Molekularformel |
C24H35NO3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl) acetate |
InChI |
InChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3 |
InChI-Schlüssel |
YHPDTHOCMSACJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


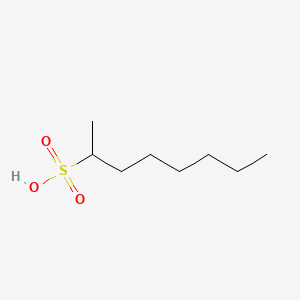

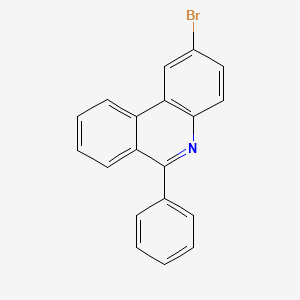
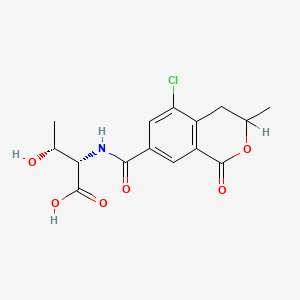

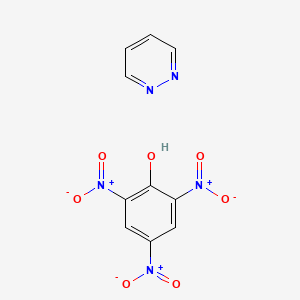

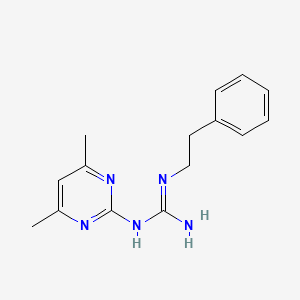

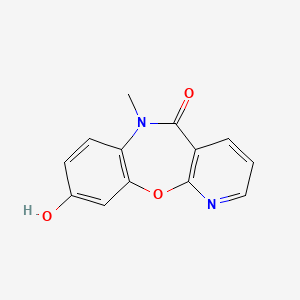
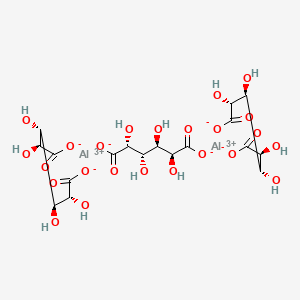
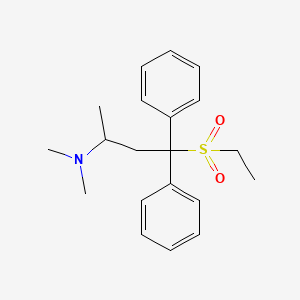
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
